molecular formula C20H23NO5S2 B2447099 Ethyl 2-(2-tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 824977-22-2

Ethyl 2-(2-tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No. B2447099
CAS RN: 824977-22-2
M. Wt: 421.53
InChI Key: CGYRYLQUMOSLFO-UHFFFAOYSA-N
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Description

Ethyl 2-(2-tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a chemical compound . It is a derivative of thiophene, a five-membered heterocyclic compound with one sulfur atom .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a multicomponent synthesis was employed for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . An interesting cyclization was obtained when the amino-ester reacted with ethyl isothiocyanate . Another study reported the synthesis of a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives using Gewald synthesis .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a thiophene ring, which is a five-membered ring with one sulfur atom . The compound also contains an ethyl ester group and a tosylacetamido group attached to the thiophene ring.

Scientific Research Applications

Synthesis and Anticancer Activity

A study utilized Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a precursor for synthesizing new heterocycles. These compounds displayed significant anticancer activity against the colon HCT-116 human cancer cell line, highlighting the potential of Ethyl 2-(2-tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives in cancer therapy (Abdel-Motaal, Asem, & Alanzy, 2020).

Antimicrobial and Antioxidant Studies

Another research focused on the synthesis of Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and their derivatives, which were evaluated for antimicrobial and antioxidant activities. The study found that some synthesized compounds showed excellent antibacterial and antifungal properties, as well as significant antioxidant potential, indicating their usefulness in pharmaceutical applications (Raghavendra et al., 2016).

Anti-Rheumatic Potential

The anti-rheumatic potential of Ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes were synthesized and evaluated using an in vivo collagen-adjuvant arthritis model in rats. The findings suggest significant antioxidant, analgesic, and anti-rheumatic effects, particularly for the copper complex, indicating a promising approach for rheumatic treatment (Sherif & Hosny, 2014).

properties

IUPAC Name

ethyl 2-[[2-(4-methylphenyl)sulfonylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5S2/c1-3-26-20(23)18-15-6-4-5-7-16(15)27-19(18)21-17(22)12-28(24,25)14-10-8-13(2)9-11-14/h8-11H,3-7,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGYRYLQUMOSLFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

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